2-amino-1,2-bis(4-methoxyphenyl)ethanol
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Overview
Description
2-Amino-1,2-bis(4-methoxyphenyl)ethanol is an organic compound with the molecular formula C16H19NO3 It is characterized by the presence of two methoxyphenyl groups attached to an ethanol backbone, with an amino group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,2-bis(4-methoxyphenyl)ethanol typically involves the reaction of 4-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity. Additionally, the use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,2-bis(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
2-Amino-1,2-bis(4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism by which 2-amino-1,2-bis(4-methoxyphenyl)ethanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-methoxyphenyl)ethanol: Similar in structure but with only one methoxyphenyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group but differs in the overall structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Another compound with a methoxyphenyl group and an amino group, but with different functional groups
Uniqueness
The combination of amino and hydroxyl groups also provides versatility in chemical synthesis and biological interactions .
Properties
CAS No. |
530-34-7 |
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Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-amino-1,2-bis(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO3/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16,18H,17H2,1-2H3 |
InChI Key |
DUEBHXGFCXXGHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)O)N |
Origin of Product |
United States |
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